molecular formula C9H8Cl2O2 B8466298 (2-Chloro-4-methoxyphenyl)acetyl chloride

(2-Chloro-4-methoxyphenyl)acetyl chloride

Cat. No. B8466298
M. Wt: 219.06 g/mol
InChI Key: HTRXHKAEZQAVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06939888B2

Procedure details

160 g of 2-chloro-4-methoxyphenylacetic acid are suspended in 210 ml of toluene, and the suspension is stirred together with 96 ml of thionyl chloride at 80° C. until the evolution of gas has ceased. The volatile components are stripped off, and the residue is distilled. 90 g of an orange oil are obtained (thin-film evaporator 170° C., 0.08 mbar).
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step Two
Quantity
210 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[CH2:10][C:11]([OH:13])=O.S(Cl)([Cl:16])=O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[CH2:10][C:11]([Cl:16])=[O:13]

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)OC)CC(=O)O
Step Two
Name
Quantity
96 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
210 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)OC)CC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 90 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.